2-Chloropropionic acid

Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

Structure

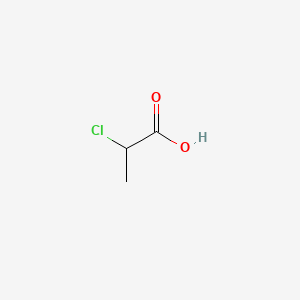

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAYYRQGQZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2, Array | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16987-02-3 (hydrochloride salt) | |

| Record name | 2-Chloropropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021545 | |

| Record name | 2-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor. | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.75 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10 | |

| Record name | 2-Chloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

CRYSTALS | |

CAS No. |

28554-00-9, 598-78-7 | |

| Record name | CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10234 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADV1WUE1NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/434 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-12.1 °C, -12 °C | |

| Record name | 2-CHLOROPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloropropionic Acid: Core Properties and Reactivity

Introduction

2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a halogenated carboxylic acid with the chemical formula CH₃CHClCOOH.[1] As the simplest chiral chlorocarboxylic acid, it exists as a racemic mixture or as distinct (R) and (S) enantiomers.[1][2] This colorless to pale yellow liquid possesses a pungent odor and serves as a critical and versatile building block in organic synthesis.[3][4] Its utility spans the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the production of a wide array of commercial products, including herbicides and non-steroidal anti-inflammatory drugs like ibuprofen.[3][5][6]

This guide provides a comprehensive overview of the fundamental properties, reactivity, synthesis, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but also a deeper understanding of the causality behind its chemical behavior and application.

Nomenclature and Molecular Structure

Correctly identifying a chemical entity is paramount for safety and reproducibility in research. This compound is known by several names and identifiers.

-

IUPAC Name : 2-Chloropropanoic acid[7]

-

Common Synonyms : α-Chloropropionic acid, (RS)-2-Chloropropionic acid[3][7]

-

CAS Number : 598-78-7 (for the racemic mixture)[7]

-

Molecular Formula : C₃H₅ClO₂[7]

-

Molecular Weight : 108.52 g/mol [7]

The structure features a three-carbon propanoic acid backbone with a chlorine atom substituted at the alpha-carbon (C2), the carbon adjacent to the carboxyl group. This substitution creates a chiral center, leading to the existence of two enantiomers.

Caption: General structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for designing experiments, particularly for purification and scale-up processes.

Physical and Chemical Data Summary

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3][7] |

| Odor | Pungent, acidic | [3][8] |

| Molecular Weight | 108.52 g/mol | [3][7] |

| Melting Point | -12 °C to -13 °C | [1][3] |

| Boiling Point | 186-188 °C | [3] |

| Density | 1.27 g/cm³ at 20 °C | [3] |

| Solubility | Miscible with water, alcohol, and ether | [1][3] |

| Vapor Pressure | 0.1 - 4 mmHg at 20 °C | [3][9] |

| Flash Point | 101 - 110 °C (closed cup) | [1][3] |

| Acidity (pKa) | ~2.96 (Predicted) | [10] |

Spectroscopic Data

Spectroscopic analysis is indispensable for structure verification and purity assessment.

-

¹H NMR : The proton NMR spectrum of this compound is relatively simple and provides clear structural confirmation.[11][12]

-

¹³C NMR : The carbon NMR spectrum complements the proton NMR data for unambiguous structure elucidation.[13]

-

IR Spectroscopy : The infrared spectrum shows characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-Cl stretch.[13][14]

-

Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[15]

Synthesis and Manufacturing

The synthetic route chosen for this compound often depends on the desired stereochemistry.

-

Racemic Synthesis : The industrial production of racemic this compound is typically achieved through the chlorination of propionic acid or propionyl chloride, followed by hydrolysis.[1][6][16] One method involves chlorinating propionic acid in the presence of propionic anhydride at elevated temperatures (120-135°C), excluding free-radical initiators.[16]

-

Enantioselective Synthesis : For applications in pharmaceuticals and other specialized fields, obtaining enantiomerically pure forms is crucial.

Reactivity and Key Reaction Mechanisms

The reactivity of this compound is governed by its three key functional components: the carboxylic acid group, the chlorine atom at the α-position, and the α-proton. This trifecta of reactivity makes it a versatile synthetic intermediate.

Acidity and Acid-Base Reactions

As a carboxylic acid, it readily undergoes deprotonation with bases. This reaction is typically the fastest and will occur preferentially in the presence of a base before any substitution or elimination.[18][19]

CH₃CHClCOOH + OH⁻ → CH₃CHClCOO⁻ + H₂O

This neutralization is an exothermic reaction.[18] The resulting carboxylate is a weaker nucleophile than the corresponding hydroxide or alkoxide but can still participate in certain reactions.

Nucleophilic Acyl Substitution

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to the substitution of the hydroxyl group. This typically requires converting the -OH into a better leaving group first, for instance, by forming an acyl chloride.[20]

CH₃CHClCOOH + SOCl₂ → CH₃CHClCOCl + SO₂ + HCl

The resulting 2-chloropropionyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles (e.g., alcohols to form esters, amines to form amides).[21][22][23][24]

Caption: Reactivity of the carboxyl group.

Nucleophilic Substitution at the α-Carbon

The chlorine atom is a good leaving group, making the α-carbon an electrophilic site for Sₙ2 reactions. Strong nucleophiles can displace the chloride ion.[25] For example, reaction with ammonia or amines can yield alanine derivatives.[20]

CH₃CHClCOOH + 2 NH₃ → CH₃CH(NH₂)COOH + NH₄Cl

It's important to consider the reaction conditions. With a strong base like KOH, deprotonation of the carboxylic acid will happen first. If excess base is used, subsequent nucleophilic substitution of the chloride by hydroxide can occur to form lactic acid.[19]

Elimination Reactions

Treatment with a strong, non-nucleophilic base can induce an E2 elimination reaction, where the α-proton is abstracted and the chloride ion is eliminated to form an α,β-unsaturated carboxylic acid, in this case, acrylic acid.[26][27][28]

CH₃CHClCOOH + Base → H₂C=CHCOOH + Base-H⁺ + Cl⁻

The choice of base and solvent is critical to favor elimination over substitution. Bulky bases are often employed to sterically hinder attack at the α-carbon.

Reduction

The carboxylic acid group can be reduced. For instance, reduction of (S)-2-chloropropionic acid with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields (S)-2-chloropropanol.[1][2] This chiral alcohol is a useful intermediate itself.[2]

Applications in Drug Development and Industry

This compound is a cornerstone intermediate in several industrial sectors.

-

Pharmaceuticals : Its most notable application is in the synthesis of profens, a class of NSAIDs. For example, 2-chloropropionyl chloride reacts with isobutylbenzene in a Friedel-Crafts acylation, which after hydrolysis, yields ibuprofen.[1][6] Its chiral nature is also exploited to produce enantiomerically pure active pharmaceutical ingredients (APIs).[5]

-

Agrochemicals : It is a precursor for many herbicides and pesticides.[3][4] The reactivity of the C-Cl bond allows for the introduction of various functional groups necessary for herbicidal activity.

-

Chemical Synthesis : It serves as a versatile starting material for producing other chemicals, including lactic acid, alanine, and various esters and amides.[3] It is used to prepare atom transfer radical polymerization (ATRP) initiators and to synthesize biologically active chitin derivatives.

Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance and must be handled with extreme care.

-

Corrosive : It causes severe skin burns and serious eye damage.[3][29][30]

-

Toxicity : It is harmful if swallowed and may be toxic by inhalation and skin absorption.[7][29] It is also classified as a neurotoxin.[1][2]

-

Reactivity Hazards : It reacts exothermically with bases and violently with strong oxidizing agents.[8][18] It can corrode metals like iron and aluminum, producing flammable hydrogen gas.[8][18]

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle in a well-ventilated area, preferably within a chemical fume hood.[3][31]

-

PPE : Wear appropriate personal protective equipment, including:

-

Gloves : Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use.[30]

-

Eye Protection : Tightly fitting safety goggles and a face shield are mandatory.[30]

-

Protective Clothing : A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical protection suit may be necessary.[8]

-

Storage

-

Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and metals.[3][8]

-

Keep containers tightly closed.[3]

First Aid Measures

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][30]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][30]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[8][30]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[18]

Experimental Protocol: Synthesis of (S)-2-Chloropropanoic Acid

This protocol is adapted from a literature procedure for the synthesis of enantiomerically pure (S)-2-chloropropanoic acid from (S)-alanine via diazotization.[17] This procedure illustrates a key transformation of this compound class and must be performed with strict adherence to safety protocols in a fume hood.

Materials:

-

(S)-alanine (89.1 g, 1 mol)

-

5 N Hydrochloric acid (1300 mL)

-

Sodium nitrite (110 g, 1.6 mol)

-

Deionized water (400 mL)

-

Sodium carbonate

-

Diethyl ether

-

Saturated brine solution

-

Calcium chloride (anhydrous)

Procedure:

-

Dissolution : In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/reflux condenser setup, dissolve (S)-alanine in 5 N hydrochloric acid.[17]

-

Cooling : Cool the mixture to 0°C in an ice/salt bath. A precipitate of the amino acid hydrochloride may form.[17]

-

Diazotization : Prepare a solution of sodium nitrite in water and pre-cool it. Add the sodium nitrite solution dropwise to the stirred alanine solution over several hours, ensuring the reaction temperature is maintained below 5°C.[17]

-

Reaction Completion : After the addition is complete, allow the reaction to stand overnight at room temperature.[17]

-

Degassing : Carefully evacuate the flask with stirring for approximately 3 hours to remove dissolved nitrogen oxides. The solution color should change from yellowish-brown to pale yellow.[17]

-

Neutralization & Extraction : Carefully add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous mixture with four portions of diethyl ether (400 mL each).[17]

-

Workup : Combine the ether layers, concentrate them using a rotary evaporator, wash with saturated brine, and re-extract the brine wash with diethyl ether.[17]

-

Drying and Concentration : Dry the combined ethereal solutions over anhydrous calcium chloride. Remove the ether by distillation on a rotary evaporator.[17]

-

Purification : Fractionally distill the oily residue under reduced pressure to yield pure (S)-2-chloropropanoic acid (bp 75–77°C at 10 mmHg).[17]

Caption: Experimental workflow for enantioselective synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Chloropropionic_acid [chemeurope.com]

- 3. This compound [intersurfchem.net]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 7. This compound | C3H5ClO2 | CID 11734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0644 - this compound [chemicalsafety.ilo.org]

- 9. This compound 92 598-78-7 [sigmaaldrich.com]

- 10. This compound | 598-78-7 [chemicalbook.com]

- 11. This compound(598-78-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound, (+)- | C3H5ClO2 | CID 2724540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 15. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 16. CA1231347A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. reddit.com [reddit.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. glasp.co [glasp.co]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. youtube.com [youtube.com]

- 25. CAS 598-78-7: this compound | CymitQuimica [cymitquimica.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 29. nextsds.com [nextsds.com]

- 30. cdhfinechemical.com [cdhfinechemical.com]

- 31. 2-Chloropropanoic acid(29617-66-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 32. fishersci.com [fishersci.com]

Synthesis of 2-Chloropropionic acid from propionyl chloride

An In-Depth Technical Guide to the Synthesis of 2-Chloropropionic Acid from Propionyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the industrially relevant pathway involving the direct α-chlorination of propionyl chloride followed by hydrolysis. This document delves into the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and outlines essential safety, purification, and analytical characterization procedures. Designed for researchers, chemists, and process development professionals, this guide synthesizes theoretical principles with practical insights to ensure a robust and safe laboratory-scale synthesis.

Introduction and Strategic Importance

This compound (CH₃CHClCO₂H) is a chiral carboxylic acid of significant industrial value.[1] As a versatile building block, its applications are extensive, most notably serving as a key precursor in the synthesis of various herbicides and pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug, ibuprofen.[1][2] While several synthetic routes exist, the preparation from propionyl chloride offers a direct and scalable method for producing the racemic mixture.[1][2] This pathway involves two primary stages: the selective chlorination of propionyl chloride at the alpha (α) position to form 2-chloropropionyl chloride, followed by its controlled hydrolysis to yield the final acid. Understanding the nuances of this process is paramount for achieving high yield and purity while maintaining stringent safety standards.

Reaction Mechanism and Theoretical Principles

The synthesis hinges on the principles of α-halogenation of carbonyl compounds, a cornerstone of organic chemistry. The process starting from an acyl chloride is mechanistically related to the renowned Hell-Volhard-Zelinsky (HVZ) reaction, but is more direct as the highly reactive acyl chloride intermediate is the starting material.[3][4]

The reaction proceeds via an acid-catalyzed enolization of the propionyl chloride. The acyl chloride tautomerizes to its enol form, which is the reactive species for halogenation. The electron-rich double bond of the enol acts as a nucleophile, attacking molecular chlorine (or another electrophilic chlorine source). This attack occurs selectively at the α-carbon, leading to the formation of an oxonium ion intermediate, which then loses a proton to regenerate the carbonyl group, yielding the α-chlorinated product, 2-chloropropionyl chloride.

Key Mechanistic Steps:

-

Enolization: The propionyl chloride tautomerizes to its enol form, a process often catalyzed by trace amounts of acid (like HCl, which is invariably present or generated).

-

Nucleophilic Attack: The enol's C=C double bond attacks an electrophilic chlorine source (Cl₂).

-

Deprotonation: The resulting intermediate is deprotonated to yield 2-chloropropionyl chloride and HCl.

Controlling the reaction temperature is critical to prevent over-chlorination, which can lead to the formation of 2,2-dichloropropionic acid derivatives.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Nanjing Chemical Material Corp. [njchm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 5. HU197869B - Process for producing 2-chloro-propionic acid - Google Patents [patents.google.com]

In-Depth Technical Guide: Reaction Mechanisms of 2-Chloropropionic Acid with Nucleophiles

Introduction

2-Chloropropionic acid, a chiral chlorocarboxylic acid, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily dictated by the presence of a chlorine atom on the α-carbon, making it susceptible to nucleophilic substitution reactions. Understanding the underlying mechanisms of these reactions is paramount for researchers and drug development professionals to control reaction outcomes, optimize yields, and predict stereochemistry. This guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound, focusing on the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways.

Core Concepts: The Dueling Mechanisms of Nucleophilic Substitution

Nucleophilic substitution reactions involving this compound can proceed through two primary mechanistic pathways: Substitution Nucleophilic Unimolecular (S(_N)1) and Substitution Nucleophilic Bimolecular (S(_N)2).[2] The prevailing mechanism is influenced by a confluence of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.[3][4]

The S(_N)2 Pathway: A Concerted Attack

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (the chlorine atom).[2] This backside attack leads to an inversion of stereochemistry at the chiral center.[2]

Key characteristics of the S(_N)2 reaction:

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics.[2][5]

-

Stereochemistry: Results in a complete inversion of the stereochemical configuration at the α-carbon. For example, the reaction of (S)-2-chloropropionic acid with a nucleophile via an S(_N)2 mechanism will yield an (R)-configured product.[6]

-

Substrate Structure: Favored by unhindered substrates. While this compound is a secondary halide, the presence of the adjacent carboxyl group can influence steric hindrance.[2][7]

The S(_N)1 Pathway: A Stepwise Process

In contrast, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[2] The nucleophile then attacks the planar carbocation in the second, faster step.

Key characteristics of the S(_N)1 reaction:

-

Kinetics: The reaction rate is dependent only on the concentration of the substrate, exhibiting first-order kinetics.[2][5]

-

Stereochemistry: The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic mixture of enantiomers.[2]

-

Substrate Structure: Favored by substrates that can form stable carbocations. Secondary carbocations, such as the one formed from this compound, are moderately stable.[2][7]

Factors Influencing the Reaction Mechanism

The competition between S(_N)1 and S(_N)2 pathways in the reactions of this compound is a delicate balance governed by several key factors.

| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale |

| Nucleophile | Weak, neutral nucleophiles (e.g., H₂O, ROH) | Strong, anionic nucleophiles (e.g., OH⁻, NH₂, CN⁻) | Strong nucleophiles are more likely to attack the substrate directly (S(_N)2), while weak nucleophiles will wait for the formation of a carbocation (S(_N)1).[3][7][8] |

| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO, DMF) | Polar protic solvents stabilize the carbocation intermediate and the leaving group through hydrogen bonding, favoring S(_N)1.[3][9] Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity and favoring S(_N)2.[3][9] |

| Leaving Group | Good leaving groups (weak bases, e.g., I⁻, Br⁻, Cl⁻) | Good leaving groups (weak bases, e.g., I⁻, Br⁻, Cl⁻) | A good leaving group is essential for both mechanisms as it must be able to stabilize the negative charge it acquires upon departure.[10] The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][10] |

| Concentration of Nucleophile | Low concentration | High concentration | A high concentration of a strong nucleophile increases the probability of a bimolecular collision, favoring the S(_N)2 pathway.[3][11] |

Common Nucleophilic Reactions of this compound and Their Mechanisms

Reaction with Hydroxide Ion (Hydrolysis)

The hydrolysis of this compound with a strong base like sodium hydroxide typically proceeds via an S(_N)2 mechanism to produce lactic acid.[12] The use of a strong, anionic nucleophile (OH⁻) in a polar protic solvent (water) can create a scenario where both mechanisms are possible.[13][14][15] However, the strength of the nucleophile often pushes the reaction towards the S(_N)2 pathway, leading to an inversion of stereochemistry.[6] For instance, the hydrolysis of (S)-2-chloropropionic acid would predominantly yield (R)-lactic acid.

Caption: S(_N)2 mechanism for the hydrolysis of (S)-2-chloropropionic acid.

Reaction with Ammonia (Amination)

The reaction of this compound with ammonia is a key step in the synthesis of the amino acid alanine.[16][17] This reaction is a classic example of nucleophilic substitution where ammonia acts as the nucleophile. Given that ammonia is a reasonably strong, neutral nucleophile, the reaction with a secondary halide like this compound can be complex. Studies have shown that the ammonolysis of α-chloro aliphatic acids can proceed through a borderline mechanism between S(_N)1 and S(_N)2.[18] The reaction conditions, such as the concentration of ammonia and the solvent, can significantly influence the predominant pathway.[18] High concentrations of ammonia would favor the S(_N)2 mechanism.

Caption: General workflow for the synthesis of alanine from this compound.

Experimental Protocols and Considerations

Protocol: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine

This procedure illustrates the preparation of an enantiomerically pure starting material, which is crucial for studying the stereochemical outcomes of subsequent nucleophilic substitution reactions.[19]

Materials:

-

(S)-Alanine

-

5 N Hydrochloric acid

-

Sodium nitrite

-

Diethyl ether

-

Sodium carbonate

-

Calcium chloride

Procedure:

-

Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Cool the mixture to 0°C in an ice/sodium chloride bath.

-

Add a precooled solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stand overnight at room temperature.

-

Carefully evacuate the flask with stirring to remove nitrogen oxides.

-

Neutralize the mixture by carefully adding solid sodium carbonate in small portions.

-

Extract the reaction mixture with four portions of diethyl ether.

-

Wash the combined ether layers with saturated brine and re-extract the brine with diethyl ether.

-

Dry the combined ethereal solutions over calcium chloride.

-

Remove the ether by distillation using a rotary evaporator.

-

Fractionally distill the oily residue under reduced pressure to obtain pure (S)-2-chloropropanoic acid.[19]

Protocol: Synthesis of DL-Alanine from (±)-2-Chloropropionic Acid and Aqueous Ammonia

This protocol demonstrates a typical nucleophilic substitution reaction to produce an amino acid.[17]

Materials:

-

(±)-2-Chloropropionic acid

-

Concentrated aqueous ammonia

Procedure:

-

Heat (±)-2-chloropropionic acid with a large excess of concentrated aqueous ammonia in a sealed pressure vessel.

-

The reaction is typically carried out at elevated temperatures to increase the reaction rate.

-

After the reaction is complete, the excess ammonia and water are removed under reduced pressure.

-

The resulting solid residue, a mixture of DL-alanine and ammonium chloride, is then purified.

-

Purification can be achieved by recrystallization, often from an alcohol-water mixture, to separate the less soluble alanine from the more soluble ammonium chloride.[16]

Conclusion and Future Perspectives

The reaction of this compound with nucleophiles is a cornerstone of synthetic organic chemistry, providing access to a wide array of valuable compounds. A thorough understanding of the competing S(_N)1 and S(_N)2 mechanisms is essential for controlling the regioselectivity and stereoselectivity of these transformations. For drug development professionals, this knowledge is critical for the synthesis of chiral molecules with desired biological activity. Future research in this area may focus on the development of novel catalytic systems that can further enhance the selectivity of these reactions, as well as the exploration of greener reaction conditions to minimize environmental impact. The principles outlined in this guide provide a solid foundation for researchers and scientists to design and execute efficient and predictable syntheses utilizing this compound as a key starting material.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 11. 2.4: Differentiating SN2 from SN1 reactions | ChIRP [chirp1.chem.ubc.ca]

- 12. CN103012112A - Method for preparing lactic acid through hydrolysis of alpha-chloropropionic acid - Google Patents [patents.google.com]

- 13. gauthmath.com [gauthmath.com]

- 14. homework.study.com [homework.study.com]

- 15. brainly.com [brainly.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Preparation of DL-Alanine by the Reaction of (±)-2-Chloropropionic Acid with Aqueous Ammonia under Pressure | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 2-Chloropropionic acid enantiomers

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloropropionic Acid Enantiomers

Introduction: The Significance of Chirality in this compound

This compound (2-CPA) is a simple, colorless liquid that holds significant complexity and importance due to its chiral nature.[1] The presence of a stereocenter at the second carbon atom means it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-(+)-2-chloropropionic acid and (S)-(-)-2-chloropropionic acid.[2] While these enantiomers share identical physical properties in an achiral environment, their interactions with other chiral molecules—most notably the enzymes and receptors in biological systems—are profoundly different.[3]

This stereospecificity is the cornerstone of their application in modern chemistry. One enantiomer may be a potent herbicide or a key pharmaceutical intermediate, while the other could be significantly less active or even detrimental.[4] For instance, (S)-(-)-2-Chloropropionic acid is a crucial intermediate for synthesizing highly efficient and low-toxicity aryloxypropionic acid herbicides.[5][6][7] Consequently, the ability to synthesize, separate, and analyze these enantiomers with high purity is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the distinct physicochemical properties of 2-CPA enantiomers, details the methodologies for their synthesis and resolution, and outlines the analytical techniques required for their characterization.

Part 1: Comparative Physicochemical Properties

Enantiomers possess identical scalar properties such as melting point, boiling point, and density. However, they differ in their interaction with plane-polarized light, a property known as optical activity.[8] This is the primary physical method for distinguishing between them.

Data Summary: (R)- vs. (S)-2-Chloropropionic Acid

The following table summarizes the key physical properties of the individual enantiomers and the racemic mixture.

| Property | (S)-(-)-2-Chloropropionic Acid | (R)-(+)-2-Chloropropionic Acid | Racemic (±)-2-Chloropropionic Acid |

| CAS Number | 29617-66-1[1][9] | 7474-05-7[1] | 598-78-7[1] |

| Molecular Formula | C₃H₅ClO₂[9][10] | C₃H₅ClO₂[11] | C₃H₅ClO₂[1] |

| Molar Mass | 108.52 g/mol [1][9][10] | 108.52 g/mol [11] | 108.52 g/mol [1] |

| Appearance | Colorless oil/liquid[7] | Yellow to brown transparent liquid[11] | Colorless liquid[1][12] |

| Boiling Point | 77 °C @ 10 mmHg[5] | 185-188 °C @ 760 mmHg[11][13] | 186 °C @ 760 mmHg[14] |

| Density | 1.249 g/mL @ 25 °C[5] | 1.258 g/mL @ 20 °C[13] | 1.18 g/mL[1][12] |

| Refractive Index | n20/D 1.4347 | n20/D 1.4345[13] | n20/D 1.435[14] |

| Specific Rotation | [α]25/D -14°, neat | [α]20/D +14°, neat | 0° (optically inactive)[8] |

| Solubility | Soluble in water[10][15] | Miscible with water[1] | Miscible with water[1] |

Note: Boiling points are highly dependent on pressure, which accounts for the different values reported.

Part 2: Chemical Reactivity and Stereochemistry

The chemical reactivity of 2-CPA is governed by its two functional groups: the carboxylic acid and the chlorine atom at the chiral center. As a carboxylic acid, it undergoes typical reactions like neutralization with bases and esterification with alcohols.[10] The chlorine atom, however, is susceptible to nucleophilic substitution, a reaction that is central to its utility as a chiral building block.

Stereospecific Reactions

The key to the utility of 2-CPA enantiomers lies in stereospecific reactions. When a nucleophile attacks the chiral carbon, it typically proceeds via an Sₙ2 mechanism , which results in an inversion of the stereochemical configuration.

-

Example: The reaction of (R)-(+)-2-chloropropionic acid with a nucleophile (Nu⁻) will yield the (S)-product. This predictable inversion is fundamental for transferring the chirality of the starting material to a new molecule.

Caption: Sₙ2 reaction at the chiral center of 2-CPA leads to inversion of configuration.

Biological Activity and Chiral Inversion

In biological systems, enzymes and receptors are themselves chiral, leading to stereoselective interactions. This can result in different metabolic fates and pharmacological effects for each enantiomer.[3] For some 2-arylpropionic acids (a class of drugs that includes ibuprofen), the body can convert the inactive (R)-enantiomer into the active (S)-enantiomer through a process called chiral inversion.[16] In industrial processes, an undesired enantiomer can be racemized by heating it in the presence of chloride ions, allowing it to be recycled back into the resolution process.[17]

Part 3: Synthesis and Resolution of Enantiomers

Producing a single enantiomer of 2-CPA is a critical industrial and laboratory challenge. This can be achieved either by synthesizing it directly (asymmetric synthesis) or by separating a 50:50 racemic mixture (resolution).

Enantioselective Synthesis from L-Alanine

A well-established and reliable method for producing (S)-(-)-2-chloropropionic acid is through the diazotization of the naturally occurring amino acid, L-alanine ((S)-alanine).[1][12][18]

Protocol: Synthesis of (S)-2-Chloropropanoic Acid [18]

-

Dissolution: Dissolve (S)-alanine (1 mol) in 5 N hydrochloric acid (1300 mL) in a three-necked flask equipped with a mechanical stirrer and thermometer.

-

Cooling: Cool the mixture to 0°C in an ice/salt bath.

-

Diazotization: Add a precooled solution of sodium nitrite (1.6 mol in 400 mL water) dropwise, maintaining the temperature below 5°C with vigorous stirring. The reaction involves the conversion of the amino group (-NH₂) to a diazonium group (-N₂⁺), which is then displaced by a chloride ion from the HCl solvent, with retention of configuration.

-

Reaction Completion: After the addition is complete, allow the mixture to stir and warm to room temperature overnight.

-

Extraction: Extract the reaction mixture with diethyl ether (4 x 400 mL).

-

Washing & Drying: Wash the combined ether layers with saturated brine and dry over anhydrous calcium chloride.

-

Isolation: Remove the ether via rotary evaporation to yield the crude (S)-2-chloropropanoic acid. Further purification can be achieved by distillation under reduced pressure.

Resolution of Racemic Mixtures

Resolution separates a racemic mixture into its constituent enantiomers.

1. Chemical Resolution via Diastereomeric Salts This classic method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent).[19] This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.

Caption: Workflow for resolving racemic 2-CPA using a chiral resolving agent.

2. Enzymatic Resolution Enzymes, such as lipases, are highly stereoselective. They can be used to selectively catalyze a reaction (e.g., esterification) on only one enantiomer in a racemic mixture, leaving the other unreacted.[6] The reacted (e.g., ester) and unreacted (acid) forms can then be easily separated.

Part 4: Essential Analytical Methodologies

Accurate determination of enantiomeric purity is critical. The two primary methods are polarimetry and chiral chromatography.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[20]

-

Dextrorotatory (+): Rotates light clockwise.

-

Levorotatory (-): Rotates light counter-clockwise.[8]

The specific rotation [α] is a standardized physical constant for a pure enantiomer. The enantiomeric excess (ee) , a measure of purity, can be calculated from the observed rotation of a mixture:

ee (%) = ([α]observed / [α]max) x 100

Where [α]max is the specific rotation of the pure enantiomer.[21]

Caption: Schematic diagram of a polarimeter for measuring optical rotation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers.[22] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times.

Experimental Protocol: HPLC Analysis of 2-CPA Enantiomers [23]

-

Objective: To separate and quantify the (R) and (S) enantiomers of 2-CPA.

-

Causality: Direct analysis of carboxylic acids on some polysaccharide-based CSPs can be challenging. Derivatization to an amide or ester with a chromophore (like a naphthyl group) enhances interaction with the CSP and improves UV detection, leading to better resolution and sensitivity.

-

Methodology:

-

Derivatization (Self-Validating Step):

-

React a sample of 2-CPA with 1-naphthylamine. This reaction should be driven to completion to ensure that the ratio of derivatized enantiomers accurately reflects the original sample composition.

-

Rationale: This creates diastereomeric amides that are more readily separated and detected.

-

-

Chromatographic System:

-

HPLC Column: Chiralcel OD-H (a cellulose-based CSP).

-

Mobile Phase: Hexane-Methanol-Ethanol (50:45:5, V/V). Rationale: A normal-phase solvent system is often optimal for polysaccharide-based CSPs, providing the necessary selectivity through hydrogen bonding, π-π, and dipole-dipole interactions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Temperature control is crucial for reproducible retention times and separation.

-

Detection: UV at 224 nm. Rationale: The naphthyl group provides a strong chromophore for sensitive UV detection.

-

-

Analysis:

-

Inject the derivatized sample.

-

Record the chromatogram. The two enantiomers will appear as two distinct peaks with different retention times.

-

Quantify the enantiomeric excess by integrating the area of each peak.

-

-

Caption: Experimental workflow for the chiral HPLC separation of 2-CPA enantiomers.

Conclusion

The enantiomers of this compound, while physically similar, exhibit distinct chiroptical properties and chemical behaviors, particularly in stereospecific and biological reactions. Their importance as chiral building blocks in the pharmaceutical and agrochemical industries cannot be overstated. A thorough understanding of their unique properties, coupled with robust methods for their synthesis, resolution, and analysis, is essential for any scientist or researcher working in these fields. The methodologies outlined in this guide, from classical resolution to modern chromatographic techniques, provide the foundational knowledge required to effectively harness the potential of these valuable chiral synthons.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. File:this compound Enantiomers Structural Formulae.svg - Wikimedia Commons [commons.wikimedia.org]

- 3. researchgate.net [researchgate.net]

- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 5. (S)-(-)-2-Chloropropionic acid | 29617-66-1 [chemicalbook.com]

- 6. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]

- 7. (S)-(-)-2-Chloropropionic acid CAS#: 29617-66-1 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. (S)-(-)-2-Chloropropionic acid [webbook.nist.gov]

- 10. (S)-(-)-2-Chloropropionic acid | C3H5ClO2 | CID 107915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Chloropropionic_acid [chemeurope.com]

- 13. (R)-(+)-2-Chloropropionic acid | 7474-05-7 [chemicalbook.com]

- 14. This compound [stenutz.eu]

- 15. (S)-(-)-2-Chloropropionic Acid - High Purity Chiral Compound at Attractive Price [jigspharma.com]

- 16. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]

- 20. youtube.com [youtube.com]

- 21. 2.9 Properties of chiral species II | ChIRP [chirp1.chem.ubc.ca]

- 22. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 23. researchgate.net [researchgate.net]

Solubility of 2-Chloropropionic acid in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloropropionic Acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties of this compound, presents available quantitative solubility data, and outlines a detailed experimental protocol for its determination. Furthermore, it explores the underlying principles governing its solubility, including the influence of molecular structure and solute-solvent interactions. The practical implications of its solubility in various applications, particularly in the pharmaceutical and agrochemical industries, are also discussed.

Introduction: The Significance of this compound and Its Solubility

This compound (2-CPA), a chiral carboxylic acid, is a pivotal building block in the synthesis of a multitude of commercially important compounds.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, and in the agrochemical sector for the manufacturing of herbicides.[1][3] The efficiency of these synthetic processes is profoundly influenced by the solubility of 2-CPA in the reaction media, which are typically organic solvents.

A thorough understanding of the solubility of this compound is paramount for several reasons:

-

Reaction Kinetics and Yield: The rate and extent of a chemical reaction often depend on the concentration of the reactants in the solution. Poor solubility can lead to slower reaction rates and diminished yields.

-

Process Design and Optimization: Knowledge of solubility is crucial for designing and optimizing industrial processes, including reaction conditions, solvent selection, and purification methods like crystallization.

-

Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical determinant of its bioavailability and the feasibility of different dosage forms.[2]

This guide aims to provide a detailed technical resource on the solubility of this compound, empowering researchers and process chemists to make informed decisions in their work.

Physicochemical Properties of this compound